6-Amino-2,4-dichloronicotinonitrile

Übersicht

Beschreibung

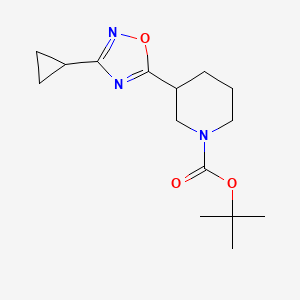

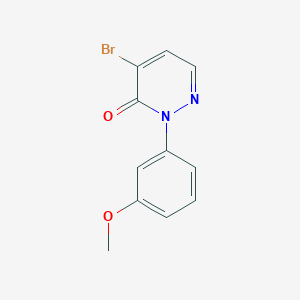

6-Amino-2,4-dichloronicotinonitrile, also known as 6-amino-2,4-dichloro-pyridine-3-carbonitrile, is a heterocyclic organic compound that belongs to the nitrile group . It has a molecular formula of C6H3Cl2N3 and a molecular weight of 188.01 .

Molecular Structure Analysis

The InChI code for 6-Amino-2,4-dichloronicotinonitrile is 1S/C6H3Cl2N3/c7-4-1-5(10)11-6(8)3(4)2-9/h1H,(H2,10,11) . This code represents the molecular structure of the compound. Unfortunately, a detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis

6-Amino-2,4-dichloronicotinonitrile is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C . The boiling point of the compound is not provided in the search results .Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Amination

A study by Delvare, Koza, and Morgentin (2011) demonstrates the highly regioselective palladium-catalyzed C-2 amination of 4,6-dichloronicotinonitrile, leading to the synthesis of 4-chloro-6-anilino nicotinonitrile compounds after deprotection in situ. This process underscores the utility of 6-Amino-2,4-dichloronicotinonitrile derivatives in synthesizing complex aromatic compounds (Delvare, Koza, & Morgentin, 2011).

Spectroscopic and Anticancer Potential

Eşme (2021) explored the spectroscopic properties, Hirshfeld surface analysis, and molecular docking studies of a compound closely related to 6-Amino-2,4-dichloronicotinonitrile, indicating its potential as a non-linear optical material and an anticancer agent. The study elaborates on its electronic structure and intermolecular interactions, suggesting its applicability in material science and pharmacology (Eşme, 2021).

Corrosion Inhibition

Ansari, Quraishi, and Singh (2015) investigated pyridine derivatives, including those related to 6-Amino-2,4-dichloronicotinonitrile, for their effectiveness as corrosion inhibitors on N80 steel in acidic environments. The study showcases the compound's potential in industrial applications, particularly in protecting metals from corrosion (Ansari, Quraishi, & Singh, 2015).

Regioselective Nucleophilic Substitution

Dyadyuchenko et al. (2021) documented an unusual regioselective reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer, leading to the formation of triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide. This study highlights the compound's utility in synthesizing pyridine derivatives with potential applications in material science and organic synthesis (Dyadyuchenko et al., 2021).

X-Ray Structure and DFT-D3 Studies

Hosseinzadeh et al. (2021) presented the crystal structure and DFT-D3 studies of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, a derivative of 6-Amino-2,4-dichloronicotinonitrile. Their research provides insights into the chemical and structural properties of such compounds, which are crucial for the development of new materials and pharmaceuticals (Hosseinzadeh et al., 2021).

Safety and Hazards

6-Amino-2,4-dichloronicotinonitrile may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and seeking medical advice/attention if you feel unwell .

Eigenschaften

IUPAC Name |

6-amino-2,4-dichloropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-1-5(10)11-6(8)3(4)2-9/h1H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERQNGFQIHLTGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1N)Cl)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2,4-dichloronicotinonitrile | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2816534.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816538.png)

![Methyl 3-[(2-chloroacetyl)amino]-3-(4-methylsulfanylphenyl)propanoate](/img/structure/B2816541.png)

![7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2816542.png)

![4-{[(4-chlorobenzyl)amino]methylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2816543.png)

![N-(3-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2816545.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2816546.png)

![3-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2816551.png)